N-Cyclohexanecarbonylpentadecylamine
N-Cyclohexanecarbonylpentadecylamine
Numerous analogs of fatty acyl ethanolamides potentiate the intrinsic biological activity of endocannabinoids. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. However, Ueda has recently cloned another amidase, the acidic palmitoyl ethanolamidase (PEAase) that promotes the hydrolysis of palmitoylethanolamide. N-Cyclohexanecarbonylpentadecylamine is a selective inhibitor of acidic PEAase, inhibiting the enzyme with an IC50 of 4.5 µM, while failing to inhibit FAAH even at 100 µM.
Brand Name:
Vulcanchem
CAS No.:
702638-84-4
VCID:
VC0030576
InChI:
InChI=1S/C22H43NO/c23-20-16-11-9-7-5-3-1-2-4-6-8-10-15-19-22(24)21-17-13-12-14-18-21/h21H,1-20,23H2
SMILES:
C1CCC(CC1)C(=O)CCCCCCCCCCCCCCCN
Molecular Formula:
C22H43NO
Molecular Weight:
337.6
N-Cyclohexanecarbonylpentadecylamine
CAS No.: 702638-84-4
Reference Standards
VCID: VC0030576
Molecular Formula: C22H43NO
Molecular Weight: 337.6
CAS No. | 702638-84-4 |
---|---|
Product Name | N-Cyclohexanecarbonylpentadecylamine |
Molecular Formula | C22H43NO |
Molecular Weight | 337.6 |
IUPAC Name | 16-amino-1-cyclohexylhexadecan-1-one |
Standard InChI | InChI=1S/C22H43NO/c23-20-16-11-9-7-5-3-1-2-4-6-8-10-15-19-22(24)21-17-13-12-14-18-21/h21H,1-20,23H2 |
Standard InChIKey | VMFXYTSKMWPHQH-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C(=O)CCCCCCCCCCCCCCCN |
Description | Numerous analogs of fatty acyl ethanolamides potentiate the intrinsic biological activity of endocannabinoids. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. However, Ueda has recently cloned another amidase, the acidic palmitoyl ethanolamidase (PEAase) that promotes the hydrolysis of palmitoylethanolamide. N-Cyclohexanecarbonylpentadecylamine is a selective inhibitor of acidic PEAase, inhibiting the enzyme with an IC50 of 4.5 µM, while failing to inhibit FAAH even at 100 µM. |
Synonyms | N-pentadecyl-cyclohexanecarboxamide |
Reference | 1.Khanolkar, A.D., and Makriyannis, A. Structure-activity relationships of anandamide, an endogenous cannabinoid ligand. Life Sciences 65, 607-616 (1999). |
PubChem Compound | 53432240 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume